N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a thiophene ring, a pyridine ring, and a furan ring. These rings are connected through a carboxamide linkage, making it a complex and interesting molecule. Compounds containing thiophene, pyridine, and furan rings are known for their diverse biological activities and are widely studied in medicinal chemistry and material science .
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been found to participate in various biochemical pathways . For instance, they can be involved in the formation of carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds or substances .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiophene, pyridine, and furan rings are then coupled through a series of nucleophilic substitution and condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tiquizium bromide and tioconazole contain thiophene rings and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and isoniazid contain pyridine rings and are used in medicinal chemistry.
Furan Derivatives: Compounds like furosemide and nitrofurantoin contain furan rings and are used as diuretics and antibiotics.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h1-9H,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQOHPJTLMIQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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